molecular formula C13H21NO4 B13344472 5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13344472
M. Wt: 255.31 g/mol
InChI Key: HKRFMVUHHVYGJK-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is a bicyclic compound featuring a spiro[3.3]heptane core, a tert-butoxycarbonyl (Boc)-protected amine at the 5-position, and a carboxylic acid group at the 2-position. This structure combines steric protection (via the Boc group) with the conformational rigidity of the spiro system, making it valuable in medicinal chemistry for peptide synthesis and as a building block for constrained analogs . Its synthesis typically involves multi-step protection-deprotection strategies, as exemplified by similar Boc-protected spiro compounds in the literature .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-4-5-13(9)6-8(7-13)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

HKRFMVUHHVYGJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CC(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Overview

5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid (CAS 1936714-71-4) is a spirocyclic building block used in medicinal chemistry, particularly for synthesizing HCV NS5A inhibitors. Its preparation involves constructing the spiro[3.3]heptane core, introducing the tert-butoxycarbonyl (Boc)-protected amino group, and functionalizing the carboxylic acid moiety.

Key Synthetic Routes

Cyclopropanation via Dihalocarbene Addition

This method adapts strategies from spirocyclic proline derivatives (US8927739B2):

  • Oxidation of Proline Derivatives :

    • A proline analog (e.g., 4-methylene proline) is oxidized to a ketone using TEMPO/NaClO or Dess-Martin periodinane.
    • Example :
      $$
      \text{Proline derivative} \xrightarrow{\text{TEMPO/NaClO}} \text{Ketone intermediate}
      $$
  • Olefination :

    • Wittig reaction with Ph₃P=CH₂ or Lombardo reagent generates an exocyclic double bond.
    • Conditions : Base (e.g., KOtBu), −78°C to 25°C, 1–48 hours.
  • Cyclopropanation :

    • Dihalocarbene addition (e.g., from Cl₃CCO₂Na or Br₃CCO₂Na) forms the spirocyclopropane.
    • Catalysts : Quaternary ammonium halides (e.g., Bu₄NBr).
    • Reaction Table :

















      StepReagents/ConditionsYieldReference
      CyclopropanationCl₃CCO₂Na, Bu₄NBr, 80°C65–88%
  • Reductive Hydrodehalogenation :

    • Halogen removal using Zn or hypophosphorous acid (H₃PO₂) under radical conditions.
    • Example :
      $$
      \text{Dihalospiro compound} \xrightarrow{\text{(Me₃Si)₃SiH, AIBN}} \text{Spiro[3.3]heptane core}
      $$
  • Functionalization :

    • Boc protection of the amino group using (Boc)₂O.
    • Carboxylic acid introduction via hydrolysis of esters (e.g., tert-butyl esters).

Alternative Route: Spirocyclic Core Assembly

Optimization and Challenges

  • Yield Improvements : Using phase-transfer catalysts (e.g., Bu₄NBr) in cyclopropanation enhances yields to >80%.
  • Purification : Silica gel chromatography (ethyl acetate/hexanes) resolves regioisomers.
  • Safety : Avoid hazardous reagents (e.g., Et₂Zn) used in traditional Simmon-Smith cyclopropanation.

Comparative Analysis of Methods

Method Advantages Limitations
Dihalocarbene Addition Scalable, avoids pyrophoric reagents Requires halogen removal step
RCM Direct spirocycle formation High catalyst costs, substrate specificity

Applications and Derivatives

  • The compound serves as an intermediate in HCV protease inhibitors.
  • Amide derivatives (e.g., coupling with amines via EDC/HOBt) are synthesized for structure-activity studies.

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Boc Protection: tert-Butoxycarbonyl chloride (Boc-Cl), triethylamine (TEA)

    Carboxylation: Carbon dioxide (CO2), suitable catalyst

    Reduction: Lithium aluminum hydride (LiAlH4)

    Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Major Products

    Free Amine: Obtained by deprotecting the Boc group

    Alcohol: Formed by reducing the carboxylic acid group

    Peptides: Synthesized through coupling reactions

Scientific Research Applications

5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C13H21NO4C_{13}H_{21}NO_4 . It has a molecular weight of 255.32 and is also known under other names such as this compound .

Chemical Properties and Identifiers

  • CAS Number: 1936714-71-4
  • MDL: MFCD30470976
  • IUPAC Name: this compound
  • SMILES: CC(C)(C)OC(=O)NC1CCC12CC(C(=O)O)C2

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context clues:

  • Building Block: This compound is listed as a building block, suggesting its use in the synthesis of more complex molecules .
  • Synthesis of Ledipasvir Intermediate: A related compound, (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is used in the synthesis of ledipasvir, an antiviral drug for treating hepatitis C virus infections . This suggests that this compound might have similar applications or be used in the synthesis of related antiviral agents .
  • Proline Scaffold Synthesis: The development approaches towards a 4-spiro cyclopropane proline scaffold, suggesting it can be used in the synthesis of N-Boc-(S)-4-methyleneproline .

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group provides steric hindrance, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The spiro[3.3]heptane scaffold is shared among several analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Key Features
Target Compound C₁₂H₁₉NO₄ Boc-amino (5-position), COOH (2-position) Boc group enhances amine stability; rigid spiro core improves metabolic resistance .
5-Methoxyspiro[3.3]heptane-2-carboxylic acid C₉H₁₄O₃ Methoxy (5-position), COOH (2-position) Methoxy group increases hydrophobicity; lacks amine functionality for conjugation .
5-Hydroxyspiro[3.3]heptane-2-carboxylic acid C₈H₁₂O₃ Hydroxy (5-position), COOH (2-position) Hydroxy group introduces polarity and hydrogen-bonding potential .
6-((Boc)amino)spiro[3.3]heptane-2-carboxylic acid C₁₂H₁₉NO₄ Boc-amino (6-position), COOH (2-position) Positional isomer of target; steric effects differ due to amine placement .
(6S)-5-(Boc)-5-azaspiro[2.4]heptane-6-carboxylic acid C₁₁H₁₉NO₄ Boc-aza (5-position), COOH (6-position) Smaller spiro[2.4] core; nitrogen in ring alters electronic properties .

Challenges and Limitations

  • Solubility : The Boc group increases hydrophobicity, which may limit aqueous solubility compared to the hydroxylated analog .
  • Synthetic Complexity : Multi-step synthesis (e.g., Boc deprotection in ) introduces yield challenges, with reported overall yields as low as 60% for related compounds .

Biological Activity

5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid (CAS: 1936714-71-4) is a compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and bioisosteric properties. It serves as a versatile building block in the synthesis of various bioactive molecules and has been studied for its biological activities, particularly in relation to cancer therapies and signaling pathways.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.32 g/mol
  • IUPAC Name : this compound
  • Purity : 97%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways, including the Hedgehog signaling pathway. This pathway is essential for cell differentiation and proliferation, making it a target for cancer treatment.

Case Study: Hedgehog Signaling Pathway Inhibition

Research has demonstrated that compounds incorporating the spiro[3.3]heptane structure can effectively inhibit the Hedgehog signaling pathway. In a study comparing the biological activity of Sonidegib (a known inhibitor) with its saturated analogs, including this compound, it was found that these analogs exhibited significant inhibition with IC50 values in the micromolar range:

CompoundIC50 (µM)
Sonidegib0.0015
Trans-760.48
Cis-760.24

This indicates that while the saturated analogs are less potent than Sonidegib, they still maintain a level of activity that warrants further investigation for therapeutic applications .

Antinociceptive Activity

Another study evaluated the antinociceptive effects of related compounds using a "tail flick test" in mice, demonstrating that certain derivatives of spiro[3.3]heptane exhibited significant analgesic properties comparable to Benzocaine, suggesting potential applications in pain management .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other spirocyclic compounds:

CompoundBiological Activity
VorinostatHDAC inhibitor; anti-cancer
6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acidSimilar bioactivity; different Boc positioning

These comparisons highlight the unique properties imparted by the specific stereochemistry and functional groups present in these compounds.

Q & A

Q. Basic Purification :

  • Flash Chromatography : A gradient of ethyl acetate in petroleum ether (0–50%) effectively separates Boc-protected intermediates .
  • Acid-Base Extraction : For carboxylic acid derivatives, precipitate the product by acidifying the aqueous layer post-hydrolysis .

Advanced Challenges :
Highly polar derivatives may require HILIC (Hydrophilic Interaction Chromatography) or mixed-mode stationary phases . For example, Cs₂CO₃-mediated coupling reactions generate salts that complicate solubility; pre-purification via ion-exchange resins improves yields .

How can stereochemical control be achieved during spiro[3.3]heptane synthesis?

Basic Considerations :
The spiro[3.3]heptane core inherently reduces stereochemical complexity due to its symmetry. For example, tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate leverages the scaffold’s rigidity to minimize stereoisomers .

Q. Advanced Strategies :

  • Chiral Auxiliaries : Introduce chirality via enantioselective alkylation or cyclization.
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-derived phosphines) in Pd-catalyzed coupling steps .
  • Resolution Techniques : Separate diastereomers using chiral HPLC or diastereomeric salt formation .

What analytical techniques are critical for confirming regiochemistry in substituted spiro[3.3]heptanes?

Q. Basic Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ = 242.1387 for C₁₂H₁₉NO₄ ).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; NOESY detects spatial proximity of substituents .

Q. Advanced Applications :

  • X-ray Crystallography : Definitive proof of regiochemistry, as demonstrated for 6-oxospiro[3.3]heptane-2-carboxylic acid derivatives .
  • DFT Calculations : Predict and correlate NMR chemical shifts with theoretical models .

How do substituents on the spiro[3.3]heptane core influence biological activity in drug design?

Q. Basic Structure-Activity Relationships (SAR) :

  • Boc Group : Enhances solubility and metabolic stability.
  • Carboxylic Acid : Facilitates salt formation for improved bioavailability .

Q. Advanced Applications :

  • Neurotensin Receptor Agonists : Spirocyclic scaffolds mimic peptide backbones. For example, 6-(2-methoxyphenyl)-2,6-diazaspiro[3.3]heptane derivatives show high receptor binding affinity .
  • Beta-Lactam Analogues : Spiro[3.3]heptane-2-carboxylic acid derivatives serve as carbapenem biosynthesis intermediates .

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